molecular formula C14H16BNO3 B2734947 3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1417200-10-2

3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B2734947
CAS No.: 1417200-10-2
M. Wt: 257.1
InChI Key: FHRUKEDMQOVTNB-UHFFFAOYSA-N
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Description

3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a formyl group, a benzonitrile moiety, and a dioxaborolane ring. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves a multi-step process. One common method includes the borylation of a suitable aromatic precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction conditions often involve the use of bis(pinacolato)diboron, a palladium catalyst, and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The boronate ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products

    Oxidation: 3-Carboxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

    Reduction: 3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.

    Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its reactivity with various nucleophiles and electrophiles. The boronate ester group facilitates cross-coupling reactions, while the formyl and nitrile groups can undergo further functionalization. These reactions are often mediated by transition metal catalysts, which activate the compound towards nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 4-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • 3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Uniqueness

3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The position of the formyl and nitrile groups relative to the boronate ester allows for selective functionalization and cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

3-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a dioxaborolane moiety, which enhances its reactivity and biological interactions. The molecular formula is C18H22B2O4NC_{18}H_{22}B_{2}O_{4}N, and it has a molecular weight of 346.19 g/mol. The presence of the formyl group and benzonitrile structure contributes to its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds containing boron can interact with various biological targets. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with biomolecules, which can modulate enzyme activity and influence cellular signaling pathways.

1. Antioxidant Activity

Studies have shown that boron-containing compounds exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases. The antioxidant mechanism involves scavenging free radicals and reducing oxidative damage to cells.

2. Anticancer Properties

Preliminary studies suggest that 3-formyl derivatives can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways involved in cell survival and death.

3. Neuroprotective Effects

Recent investigations into the neuroprotective potential of boron compounds indicate that they may help in managing neurodegenerative diseases by protecting neurons from oxidative stress and inflammation.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antioxidant activityDemonstrated significant reduction in oxidative stress markers in vitro.
Study 2 Assess anticancer effectsShowed inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency.
Study 3 Investigate neuroprotective effectsFound that treatment with the compound reduced neuronal apoptosis in models of neurodegeneration.

Research Findings

Recent literature emphasizes the importance of further exploring the biological activity of this compound through various assays:

  • Cell Viability Assays : These assays have indicated that the compound significantly reduces cell viability in various cancer cell lines.
  • Apoptosis Assays : Flow cytometry studies revealed increased rates of apoptosis in treated cells compared to controls.
  • In Vivo Studies : Animal models have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates.

Properties

IUPAC Name

3-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO3/c1-13(2)14(3,4)19-15(18-13)12-6-10(8-16)5-11(7-12)9-17/h5-7,9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRUKEDMQOVTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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